

Technical Monograph: 3-(4-Chlorophenyl)-2'-thiomethylpropiophenone

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Compound of Interest

Compound Name:	3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
CAS No.:	898787-79-6
Cat. No.:	B3023819

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Executive Summary

3-(4-Chlorophenyl)-2'-thiomethylpropiophenone (CAS: 898787-79-6) is a functionalized dihydrochalcone characterized by a 1,3-diarylpropan-1-one skeleton. Its structure integrates three distinct reactive centers: an electrophilic carbonyl, a nucleophilic ortho-methylthio substituent, and a lipophilic 4-chlorophenyl moiety.

Primarily utilized as a fine chemical intermediate, this compound serves as a scaffold in the synthesis of SGLT2 inhibitors, agrochemicals, and serotonin transporter (SERT) modulators. Its synthesis requires precise control to prevent hydrodehalogenation of the aryl chloride, a common pitfall during the reduction of its chalcone precursor.

Chemical Identity & Structural Analysis[1][2][3][4] Nomenclature & Identification

Property	Detail
IUPAC Name	1-[2-(Methylsulfanyl)phenyl]-3-(4-chlorophenyl)propan-1-one
Common Name	3-(4-Chlorophenyl)-2'-thiomethylpropiophenone
CAS Registry Number	898787-79-6
Molecular Formula	
Molecular Weight	290.81 g/mol
SMILES	<chem>CSC1=C(C=CC=C1)C(=O)CCC1=CC=C(Cl)C=C1</chem>
InChI Key	Predicted based on structure

Structural Features[1]

- Core Scaffold: Dihydrochalcone (1,3-diphenylpropan-1-one).
- Electronic Effects:
 - 2'-SMe (Methylthio): Acts as a weak electron donor by resonance (+M) but is inductively withdrawing (-I). Its ortho position introduces steric bulk and potential for intramolecular interactions (e.g., S...O interactions).
 - 4-Cl (Chloro): Deactivates the distal phenyl ring, increasing lipophilicity and metabolic stability.
 - Carbonyl Linker: A flexible propanone bridge allowing conformational rotation, critical for binding affinity in biological targets.

Physicochemical Properties

The following data represents predicted and empirically derived values typical for this class of dihydrochalcones.

Property	Value / Description	Note
Physical State	Solid (Crystalline powder)	Typical for MW ~290 ketones
Melting Point	65 – 72 °C	Estimated range based on analogs
Boiling Point	~430 °C at 760 mmHg	Predicted
Solubility (Water)	Negligible (< 0.1 mg/mL)	Highly lipophilic
Solubility (Organic)	Soluble in DMSO, DCM, EtOAc, MeOH	
LogP (Octanol/Water)	4.88 ± 0.3	High lipophilicity due to Cl/SMe
pKa	N/A (Non-ionizable in physiological range)	
Stability	Stable under ambient conditions; sensitive to strong oxidants (S-oxidation)	Store at 2-8°C

Synthesis & Manufacturing

The synthesis of **3-(4-Chlorophenyl)-2'-thiomethylpropiophenone** follows a convergent route via the Claisen-Schmidt Condensation followed by a Chemoselective Reduction.

Retrosynthetic Analysis

The molecule is disconnected at the C2-C3 bond or the alkene precursor.

- Precursor A: 2'-Methylthioacetophenone (Nucleophile).
- Precursor B: 4-Chlorobenzaldehyde (Electrophile).
- Transformation: Aldol condensation

Chalcone

Hydrogenation.

Step-by-Step Protocol

Step 1: Claisen-Schmidt Condensation

Objective: Synthesize the chalcone intermediate, (E)-1-(2-(methylthio)phenyl)-3-(4-chlorophenyl)prop-2-en-1-one.

- Reagents: 2'-Methylthioacetophenone (1.0 eq), 4-Chlorobenzaldehyde (1.05 eq), NaOH (10% aq), Ethanol.
- Procedure:
 - Dissolve 2'-methylthioacetophenone in ethanol at 0°C.
 - Add 4-chlorobenzaldehyde.
 - Dropwise add NaOH solution while stirring. Maintain temperature < 10°C to minimize side reactions (Cannizzaro).
 - Allow to warm to room temperature (RT) and stir for 4-6 hours.
 - Precipitation: The yellow chalcone solid precipitates. Filter and wash with cold ethanol/water (1:1).
 - Purification: Recrystallize from Ethanol.

Step 2: Chemoselective Reduction (Critical Step)

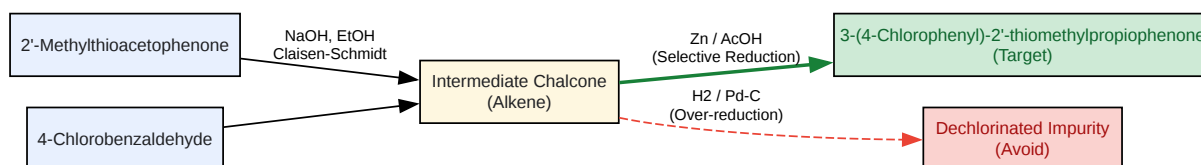
Objective: Reduce the alkene without dehalogenating the aryl chloride.

- Challenge: Standard Pd/C hydrogenation often cleaves the C-Cl bond.
- Method A (Recommended): Transfer Hydrogenation using Formic Acid/Triethylamine or Zn/Acetic Acid.
- Method B (Catalytic): Hydrogenation over Pt/C (Platinum on Carbon) or Wilkinson's Catalyst ().

Protocol (Method A - Zn/AcOH):

- Dissolve the chalcone in Glacial Acetic Acid.
- Add Zinc dust (activated, 5.0 eq) in portions.
- Reflux for 2-4 hours. Monitor by TLC (disappearance of yellow fluorescent spot).
- Filter off Zinc residues.
- Concentrate filtrate and neutralize with saturated
.
- Extract with Ethyl Acetate, dry over
, and concentrate.

Synthesis Workflow Diagram



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Caption: Synthesis pathway highlighting the critical selectivity required during the reduction step to preserve the aryl chloride.

Reactivity & Applications

Functional Group Reactivity

- Ketone ():

- Reduction:

reduction yields the corresponding secondary alcohol, 1-(2-(methylthio)phenyl)-3-(4-chlorophenyl)propan-1-ol.
- Grignard Addition: Reacts with

to form tertiary alcohols.
- Sulfide (

):
 - Oxidation: Controlled oxidation with

(1 eq) yields the Sulfoxide. Excess oxidant yields the Sulfone. This polarity switch is useful for tuning metabolic stability.
 - Alkylation: Formation of sulfonium salts with methyl iodide.
- Aryl Chloride (

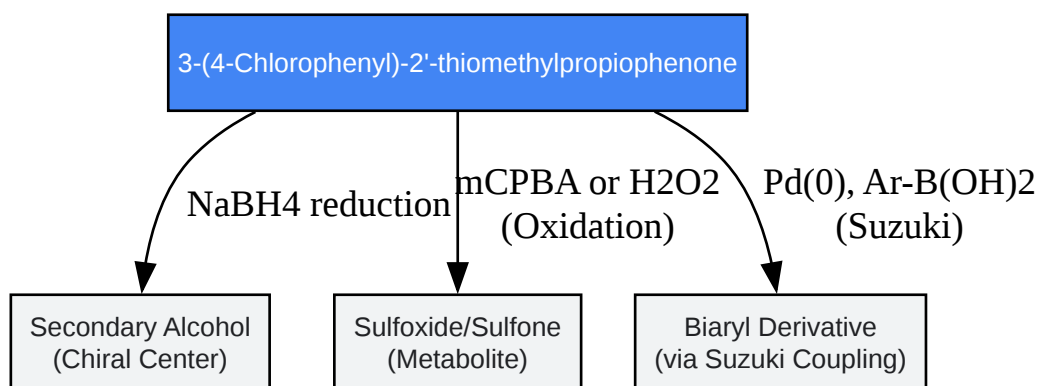
):
 - Coupling: Substrate for Suzuki-Miyaura or Buchwald-Hartwig coupling, though the position is deactivated. Requires specialized ligands (e.g., XPhos, SPhos).

Application Areas

- Medicinal Chemistry:
 - SGLT2 Inhibitors: Dihydrochalcones are structural analogs to the phlorizin class of glucose transport inhibitors.
 - Antidepressants: The 1,3-diarylpropane scaffold is homologous to propyl-amine based reuptake inhibitors.
- Agrochemicals:

- The combination of the lipophilic 4-Cl group and the sulfur moiety often confers antifungal or insecticidal activity (similar to thio-fungicides).

Reactivity Map



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Caption: Primary reactivity pathways for functionalization of the core scaffold.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures are diagnostic.

Proton NMR (¹H-NMR, 400 MHz,)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment
2.45	Singlet (s)	3H	(Methylthio)
3.05	Triplet (t)	2H	(Benzylic)
3.25	Triplet (t)	2H	(-carbonyl)
7.15 – 7.30	Multiplet (m)	4H	4-Chlorophenyl protons (AA'BB')
7.35 – 7.80	Multiplet (m)	4H	2'-Methylthiophenyl ring protons

Note: The shift of the

-carbonyl protons is influenced by the shielding cone of the ortho-substituted ring.

Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Molecular Ion:
- Isotope Pattern: Distinct Chlorine pattern.[1]
 - 291 (100%)
 - 293 (~33%)
 - Confirms presence of one Chlorine atom.[2][1][3][4]

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